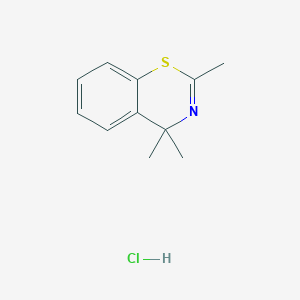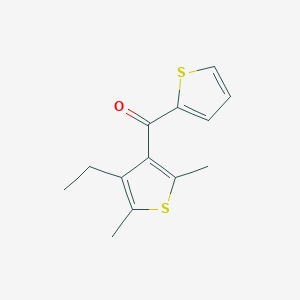
(4-Ethyl-2,5-dimethylthiophen-3-yl)(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethyl-2,5-dimethylthiophen-3-yl)(thiophen-2-yl)methanone is a compound that belongs to the class of thiophene derivatives. Thiophenes are five-membered heterocyclic compounds containing sulfur. They are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-2,5-dimethylthiophen-3-yl)(thiophen-2-yl)methanone can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 1,2-dimethylthiophene with oxalyl chloride in the presence of metal chlorides such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4). This reaction typically occurs under anhydrous conditions and at low temperatures .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize by-products and improve the overall process .
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethyl-2,5-dimethylthiophen-3-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
(4-Ethyl-2,5-dimethylthiophen-3-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mecanismo De Acción
The mechanism of action of (4-Ethyl-2,5-dimethylthiophen-3-yl)(thiophen-2-yl)methanone involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, its anti-inflammatory effects may be due to inhibition of specific enzymes involved in the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylthiophene: A simpler thiophene derivative with similar chemical properties.
Thiophene-2-carboxaldehyde: Another thiophene derivative used in various chemical syntheses.
Thiophene-3-carboxylic acid: Known for its applications in medicinal chemistry
Uniqueness
(4-Ethyl-2,5-dimethylthiophen-3-yl)(thiophen-2-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl and dimethyl groups on the thiophene ring, along with the methanone linkage, makes it a valuable compound for various applications .
Propiedades
Número CAS |
57248-38-1 |
|---|---|
Fórmula molecular |
C13H14OS2 |
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
(4-ethyl-2,5-dimethylthiophen-3-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C13H14OS2/c1-4-10-8(2)16-9(3)12(10)13(14)11-6-5-7-15-11/h5-7H,4H2,1-3H3 |
Clave InChI |
FRSRAMVDHPDBPS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(SC(=C1C(=O)C2=CC=CS2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[(carboxymethyl)amino]-, 1-ethyl ester](/img/structure/B14612821.png)


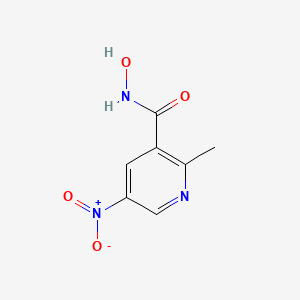
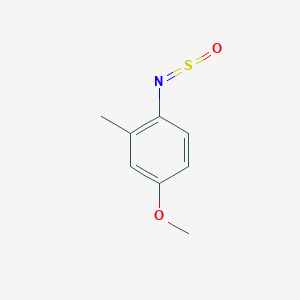
![1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole](/img/structure/B14612851.png)
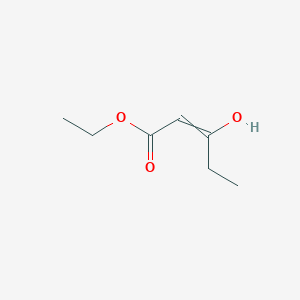
![3-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14612860.png)
![1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone](/img/structure/B14612865.png)
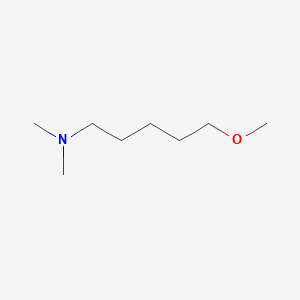
![2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride](/img/structure/B14612884.png)
![1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one](/img/structure/B14612893.png)
![2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B14612897.png)
